molecular formula C10H12ClIN2O2 B592160 tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate CAS No. 1622407-12-8

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

Cat. No. B592160
CAS RN: 1622407-12-8
M. Wt: 354.572
InChI Key: XUBOHMHNNCJPHN-UHFFFAOYSA-N
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Description

“tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 1622407-12-8 . It has a molecular weight of 354.57 . The IUPAC name for this compound is tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is 1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) . The Canonical SMILES for this compound is CC©©OC(=O)NC1=C(C=CC(=N1)Cl)I .


Physical And Chemical Properties Analysis

“tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate” is a solid substance . It has a molecular weight of 354.57 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds .

Scientific Research Applications

Synthesis of N-Boc-protected anilines

tert-Butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in similar reactions to synthesize other N-Boc-protected compounds.

Synthesis of Tetrasubstituted Pyrroles

tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Given the structural similarity, tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in similar synthetic routes.

Anionic Polymerization

A study has reported the anionic polymerization of a tert-butyl-carboxylate-activated aziridine . The tert-butyl (6-chloro-3-iodopyridin-2-yl)carbamate, having a similar tert-butyl-carboxylate group, might also undergo anionic polymerization.

Synthesis of Polyethyleneimine

The same study also reported the deprotection of the polymerized product using trifluoroacetic acid to produce linear polyethyleneimine . This suggests that tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate could potentially be used in the synthesis of polyethyleneimine.

5. Activation of Aziridines in Anionic Polymerization The study suggests that carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization . This could be a potential application of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate.

Synthesis of Polyimines

The same study also suggests that carbonyl groups, such as BOC, can play a larger role in the synthesis of polyimines . This could be another potential application of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOHMHNNCJPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

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